molecular formula C17H17N5O2S B3671391 N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B3671391
M. Wt: 355.4 g/mol
InChI Key: IROZYEVAIQTHHF-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfanylacetamide moiety through a condensation reaction with a suitable thiol and acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and inhibit their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Uniqueness

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the sulfanylacetamide moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-15-9-5-8-14(10-15)22-17(19-20-21-22)25-12-16(23)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZYEVAIQTHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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